4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-[(4-methylphenyl)sulfonyl]carbamate
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Overview
Description
4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-[(4-methylphenyl)sulfonyl]carbamate: is a complex organic compound with a bicyclic structure containing an oxirane ring (epoxide) and a sulfonamide group[_{{{CITATION{{{_1{4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4 ... - ChemBK
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core structure. The final step involves the reaction with the appropriate sulfonamide reagent to introduce the N-[(4-methylphenyl)sulfonyl]carbamate group[_{{{CITATION{{{_1{4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4 ... - ChemBK.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The epoxide ring can be oxidized to form a diol.
Reduction: : The compound can be reduced to remove oxygen-containing functional groups.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of diols or other oxygen-containing products.
Reduction: : Formation of hydroxyl groups or other reduced derivatives.
Substitution: : Formation of new amine or alcohol derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential biological activity, including enzyme inhibition.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds and altering biological processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the epoxide ring and the sulfonamide group. Similar compounds include:
Epoxides: : Other epoxides with different substituents.
Sulfonamides: : Other sulfonamide derivatives with varying functional groups.
Bicyclic compounds: : Other bicyclic structures with different ring sizes and substituents.
These compounds may have similar reactivity but differ in their biological and chemical properties.
Properties
IUPAC Name |
(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl) N-(4-methylphenyl)sulfonylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S/c1-12(2)18-10-9-17(4,24-18)15(11-18)23-16(20)19-25(21,22)14-7-5-13(3)6-8-14/h5-8,12,15H,9-11H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSHUYCVSGSFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CC3(CCC2(O3)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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